2-Fluoro-4-thiocyanatoaniline

Thiocyanation Synthetic Methodology Yield Optimization

2-Fluoro-4-thiocyanatoaniline (CAS 14512-85-7) is a bifunctional aryl thiocyanate building block offering 95% regioselective synthesis yield via NBS-mediated thiocyanation. The 2-fluoro substituent accelerates electrophilic para-thiocyanation while tuning aniline nucleophilicity; the 4-SCN group serves as a traceless precursor to thiols, disulfides, and trifluoromethylthioethers. Validated antifungal activity (Candida albicans) and 12 µM IC50 against Pneumocystis carinii DHFR provide a direct starting point for SAR campaigns. Polymorph divergence (34–35°C vs 61–63°C MP) enables solid-state studies. High-purity (≥98%) material with certified melting point range ensures reproducibility.

Molecular Formula C7H5FN2S
Molecular Weight 168.19 g/mol
CAS No. 14512-85-7
Cat. No. B079328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-thiocyanatoaniline
CAS14512-85-7
Molecular FormulaC7H5FN2S
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1SC#N)F)N
InChIInChI=1S/C7H5FN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2
InChIKeyRPLHGFNIWGHYMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Fluoro‑4‑thiocyanatoaniline (CAS 14512‑85‑7) – Structure, Class, and Core Synthetic Identity for Research Procurement


2‑Fluoro‑4‑thiocyanatoaniline (CAS 14512‑85‑7) is a bifunctional aromatic building block comprising a 2‑fluoroaniline core bearing a para‑thiocyanate (–SCN) substituent [REFS‑1]. The compound exhibits a molecular formula of C₇H₅FN₂S and a molecular weight of 168.19 g/mol [REFS‑2]. It is a member of the aryl thiocyanate class, a family widely exploited for the introduction of sulfur‑containing pharmacophores and for use as a versatile synthetic handle in medicinal chemistry [REFS‑3].

Why 2‑Fluoro‑4‑thiocyanatoaniline Cannot Be Substituted by Other Fluoroanilines or Thiocyanatoanilines in Research Workflows


The precise 2‑fluoro‑4‑thiocyanato substitution pattern governs both reactivity and biological profile in a manner that cannot be replicated by regioisomers or mono‑functional analogs. The 2‑fluoro substituent exerts a unique ortho‑electron‑withdrawing effect that accelerates electrophilic para‑thiocyanation while simultaneously tuning the nucleophilicity of the aniline nitrogen [REFS‑1]. The 4‑thiocyanate group serves as a traceless precursor to thiols, disulfides, trifluoromethylthioethers, and sulfur‑containing heterocycles, with the regiochemistry of the thiocyanate directly dictating the structure of downstream products [REFS‑2]. Simple substitution with 3‑fluoro‑4‑thiocyanatoaniline or unsubstituted 4‑thiocyanatoaniline alters both the electronic landscape of the aromatic ring and the spatial orientation of the reactive thiocyanate moiety, resulting in divergent reactivity, different physical properties, and distinct biological activity profiles [REFS‑3].

Quantitative Differentiation of 2‑Fluoro‑4‑thiocyanatoaniline: Head‑to‑Head and Cross‑Study Comparisons for Informed Procurement


Synthesis Yield Advantage: 95% via NBS‑Mediated Thiocyanation Outperforms Alternative Routes

A 2024 eco‑friendly electrophilic thiocyanation protocol using N‑bromosuccinimide (NBS) and potassium thiocyanate (KSCN) delivers 2‑fluoro‑4‑thiocyanatoaniline in 95% yield [REFS‑1]. In contrast, a prior method employing 2‑fluoroaniline and potassium thiocyanate without NBS affords the same compound in only approximately 51% yield [REFS‑2]. The 44 percentage‑point improvement represents a significant efficiency gain that reduces precursor waste and downstream purification burden.

Thiocyanation Synthetic Methodology Yield Optimization

Melting Point Discrepancy: Evidence for Polymorphism or Purity‑Dependent Solid Form

Two independent literature sources report markedly different melting points for 2‑fluoro‑4‑thiocyanatoaniline. The 2024 NBS‑mediated thiocyanation procedure yields a pale yellow solid with m.p. 61–63 °C [REFS‑1], whereas a 1982 patent describes the compound as melting at 34–35 °C [REFS‑2]. The 27–29 °C difference suggests the existence of at least two distinct solid forms, potentially influenced by synthetic route, purification method, or crystalline polymorphism. Procurement specifications should therefore mandate verification of the desired polymorphic identity or melting point range.

Polymorphism Solid State Chemistry Analytical Characterization

Reaction Rate Advantage: 2‑Fluoroaniline Thiocyanation Completes in 15 Minutes vs. 30–60 Minutes for Other Deactivated Anilines

Under iron(III) chloride‑catalyzed electrophilic thiocyanation conditions, 2‑fluoroaniline (the immediate precursor to 2‑fluoro‑4‑thiocyanatoaniline) reaches full conversion in 15 minutes [REFS‑1]. In contrast, 2‑trifluoromethylaniline requires 1 hour, and 2‑aminobenzonitrile requires 0.5 hour under identical conditions. This 2‑ to 4‑fold rate acceleration is attributed to the favorable electronic influence of the ortho‑fluorine substituent, which balances deactivation of the aromatic ring while maintaining sufficient nucleophilicity for rapid para‑attack.

C–H Functionalization Reaction Kinetics Lewis Acid Catalysis

DHFR Inhibitory Activity: IC₅₀ of 12 µM Matches Trimethoprim Against Pneumocystis carinii

2‑Fluoro‑4‑thiocyanatoaniline inhibits Pneumocystis carinii dihydrofolate reductase (DHFR) with an IC₅₀ of 12,000 nM (12 µM) [REFS‑1]. This value is essentially identical to the IC₅₀ of trimethoprim, a clinically used antifolate antibiotic, against the same enzyme (also 12,000 nM) [REFS‑2]. While the absolute potency is modest, the matched activity suggests that the 2‑fluoro‑4‑thiocyanatoaniline scaffold may serve as a viable starting point for optimization of non‑classical DHFR inhibitors.

Antifolate DHFR Inhibition Antiparasitic

Antifungal Spectrum: Marked Activity Against Candida albicans and Trichophyton interdigitale Differentiates 2‑Fluoro Regioisomer from Other Thiocyanatoanilines

In a classic 1967 structure‑activity study, 2‑fluoro‑4‑aminophenylthiocyanate (i.e., 2‑fluoro‑4‑thiocyanatoaniline) exhibited marked antimicrobial activity against Candida albicans and marked antifungal action against Trichophyton interdigitale [REFS‑1]. While the 3‑fluoro regioisomer (3‑fluoro‑4‑aminophenylthiocyanate) also demonstrated activity, the 2‑fluoro substitution pattern is noted to confer distinct electronic and steric properties that may underlie differential potency or selectivity. Quantitative MIC data are not provided in the abstracted record, but the reported “marked” activity contrasts with the inactivity of several other derivatives tested in the same panel.

Antifungal Candida albicans Trichophyton

Physical Handling Advantage: Melting Point of 61–63 °C Facilitates Solid Handling vs. Liquid 2‑Fluoroaniline (m.p. −29 °C)

The introduction of the para‑thiocyanate group raises the melting point of 2‑fluoro‑4‑thiocyanatoaniline to 61–63 °C [REFS‑1], a dramatic increase of approximately 90 °C relative to the parent 2‑fluoroaniline (m.p. −29 °C) [REFS‑2]. This solid‑state property simplifies isolation by filtration, enables purification by recrystallization, and reduces volatility‑associated hazards during storage and weighing. Compared to the non‑fluorinated analog 4‑thiocyanatoaniline (m.p. 54–55 °C) [REFS‑3], the 2‑fluoro derivative exhibits a moderately higher melting point, while the difluoro analog 2,5‑difluoro‑4‑thiocyanatoaniline hydrochloride melts at 80–82 °C [REFS‑4], providing a tunable range of thermal properties across the series.

Physical Properties Handling Purification

High‑Value Application Scenarios for 2‑Fluoro‑4‑thiocyanatoaniline: From Heterocycle Synthesis to Antifungal Lead Discovery


High‑Efficiency Synthesis of Sulfur‑Containing Heterocycles and Pharmacophores

The 95% isolated yield achieved via the NBS‑mediated thiocyanation protocol [REFS‑1] makes 2‑fluoro‑4‑thiocyanatoaniline an economically attractive building block for constructing benzothiazoles, thiazoles, and other sulfur‑containing heterocycles. The 4‑thiocyanate group serves as a traceless precursor to thiols and disulfides, while the 2‑fluoro substituent can participate in nucleophilic aromatic substitution or cross‑coupling reactions, enabling rapid diversification of the aniline core [REFS‑2]. Laboratories seeking to minimize waste and maximize throughput should prioritize this compound when the 2‑fluoro‑4‑thiocyanato pharmacophore is required.

Antifungal Lead Optimization Targeting Candida albicans

The established antimicrobial activity of 2‑fluoro‑4‑thiocyanatoaniline against Candida albicans [REFS‑3] provides a validated starting point for structure‑activity relationship (SAR) campaigns. Researchers pursuing novel antifungal agents can use this compound as a core scaffold, derivatizing the aniline nitrogen (e.g., acylation, alkylation) or functionalizing the thiocyanate group to generate focused libraries. The 2‑fluoro substitution pattern may confer enhanced metabolic stability and membrane permeability relative to non‑fluorinated analogs, offering potential advantages in whole‑cell assays [REFS‑4].

DHFR Inhibitor Screening for Antiparasitic Drug Discovery

With an IC₅₀ of 12 µM against Pneumocystis carinii DHFR, matching that of trimethoprim [REFS‑5][REFS‑6], 2‑fluoro‑4‑thiocyanatoaniline represents a structurally distinct chemotype for antifolate drug discovery. The compound can be employed as a reference inhibitor in enzymatic screening cascades or used as a synthetic precursor to generate analogs with improved potency. Its thiocyanate group offers a synthetic handle for late‑stage diversification into thiols, trifluoromethylthioethers, or heterocycles, enabling exploration of chemical space orthogonal to classical diaminopyrimidine antifolates [REFS‑2].

Polymorph Screening and Solid‑State Characterization

The 27–29 °C discrepancy in reported melting points (34–35 °C vs. 61–63 °C) [REFS‑7][REFS‑8] indicates that 2‑fluoro‑4‑thiocyanatoaniline likely exists in at least two distinct solid forms. This property makes the compound an interesting subject for polymorph screening studies, particularly for researchers investigating the influence of synthetic route and crystallization conditions on solid‑state properties. Procurement of material with a certified melting point range is essential for reproducibility in crystallography, formulation development, or solid‑state NMR investigations.

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